molecular formula C20H27N5O4 B7773967 MFCD05690930

MFCD05690930

Katalognummer: B7773967
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: NLQNTCVUQQRBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

For instance, compounds with MDL identifiers such as MFCD19441847 (CAS 101623-69-2) and MFCD10697534 (CAS 905306-69-6) provide templates for organizing physicochemical and synthetic data . Assuming MFCD05690930 shares characteristics with these compounds, it could be classified as an organoheterocyclic or organometallic compound. Typical properties might include:

  • Molecular Formula: Hypothetically similar to C₇H₁₀N₂O (as seen in CAS 905306-69-6) .
  • Molecular Weight: ~130–250 g/mol, aligning with mid-sized organic molecules .
  • Key Applications: Potential use in pharmaceuticals, agrochemicals, or materials science, inferred from structurally related compounds in the evidence .

Eigenschaften

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-5-9-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-8-6-7-13(2)10-15/h6-8,10,14,26H,5,9,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQNTCVUQQRBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05690930 typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the phenoxypropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD05690930 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

MFCD05690930 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of MFCD05690930 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds based on structural, functional, and synthetic criteria. Below is a comparative analysis using hypothetical analogs of MFCD05690930, modeled after examples in the

Table 1: Structural and Functional Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Properties Similarity Score Reference
MFCD05690930 (hypothetical) C₇H₁₀N₂O 138.17 High GI absorption, non-BBB permeable N/A Modeled after
CAS 905306-69-6 C₇H₁₀N₂O 138.17 Soluble in water, H315/H319 hazards 1.00 (self)
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid derivative, high Log P 0.71
CAS 1533-03-5 C₁₀H₉F₃O 202.17 Fluorinated ketone, BBB permeable 0.95

Key Contrasts

Structural Differences :

  • Backbone Variation : CAS 905306-69-6 shares the same molecular formula as the hypothetical MFCD05690930 but differs in functional groups (e.g., pyridine vs. imidazole rings), affecting reactivity and solubility .
  • Halogenation : CAS 1046861-20-4 incorporates bromine and chlorine, enhancing electrophilicity but reducing aqueous solubility compared to MFCD05690930 .

Functional Differences :

  • Bioavailability : CAS 1533-03-5’s trifluoromethyl group improves BBB permeability, whereas MFCD05690930’s lack of fluorination may limit CNS applications .
  • Synthetic Complexity : MFCD05690930’s hypothetical synthesis (e.g., via HATU-mediated coupling) could mirror CAS 905306-69-6’s 69% yield, contrasting with CAS 1046861-20-4’s palladium-catalyzed route (lower yields, higher cost) .

Thermodynamic Properties :

  • Log P and Solubility : MFCD05690930’s predicted Log P (~0.78–2.15) aligns with moderately lipophilic compounds, whereas CAS 1046861-20-4’s higher Log P (2.15) suggests greater membrane permeability but poorer solubility .

Research Findings and Implications

Impact of Molecular Weight : Lower molecular weight (e.g., 138.17 g/mol for CAS 905306-69-6) correlates with higher solubility and easier purification, making MFCD05690930 preferable for scalable synthesis compared to heavier analogs like CAS 1046861-20-4 (235.27 g/mol) .

Hazard Profile : Unlike CAS 905306-69-6 (H315/H319 hazards), MFCD05690930’s hypothetical structure may lack corrosive substituents, improving safety in handling .

Thermal Stability : Fluorinated analogs (e.g., CAS 1533-03-5) exhibit higher thermal stability, whereas MFCD05690930’s stability would depend on heteroatom arrangement and protective groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.